molecular formula C11H11F3 B13708015 1-Cyclopropyl-2-methyl-3-(trifluoromethyl)benzene

1-Cyclopropyl-2-methyl-3-(trifluoromethyl)benzene

Cat. No.: B13708015
M. Wt: 200.20 g/mol
InChI Key: GPDOUQHBUFCQHZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methyl-3-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-methyl-3-(trifluoromethyl)benzene can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Formation of cyclopropyl-methyl-ketone derivatives.

    Reduction: Formation of 1-cyclopropyl-2-methylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-Cyclopropyl-2-methyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)benzene
  • 1,3-Bis(trifluoromethyl)benzene
  • 1-Chloro-3-(trifluoromethyl)benzene

Comparison: 1-Cyclopropyl-2-methyl-3-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

Molecular Formula

C11H11F3

Molecular Weight

200.20 g/mol

IUPAC Name

1-cyclopropyl-2-methyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3/c1-7-9(8-5-6-8)3-2-4-10(7)11(12,13)14/h2-4,8H,5-6H2,1H3

InChI Key

GPDOUQHBUFCQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C2CC2

Origin of Product

United States

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